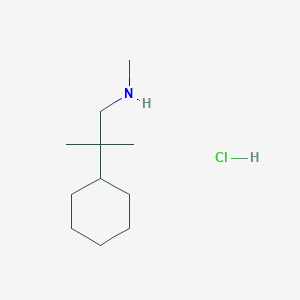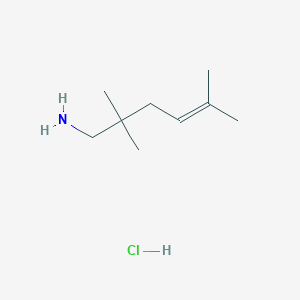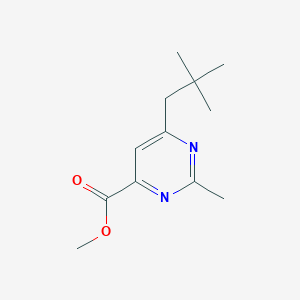
Methyl 3-bromo-4-cyano-2-fluorophenylacetate
Overview
Description
Methyl 3-bromo-4-cyano-2-fluorophenylacetate (MBCFPA) is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of phenylacetate and is composed of a methyl group, a bromine atom, a cyano group, and a fluorine atom. It has been used in a variety of biological, chemical, and physical experiments due to its unique properties. In
Scientific Research Applications
Methyl 3-bromo-4-cyano-2-fluorophenylacetate has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme thymidylate synthase, which is involved in DNA replication and repair. Additionally, it has been used in the study of the mechanism of action of certain drugs, as well as in the synthesis of other compounds. It has also been used in the study of the structure and function of proteins, as well as in the study of the regulation of gene expression.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-cyano-2-fluorophenylacetate is not fully understood, but it is believed to act as an inhibitor of thymidylate synthase. This enzyme is involved in the synthesis of thymidine, which is a precursor of DNA and RNA. By blocking the activity of this enzyme, this compound prevents the synthesis of thymidine, which can lead to the inhibition of DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been found to cause an increase in the levels of thymidylate synthase, as well as an increase in the activity of certain enzymes involved in DNA replication and repair. Additionally, it has been found to inhibit the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
Methyl 3-bromo-4-cyano-2-fluorophenylacetate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it has a wide range of potential applications in scientific research. However, there are some limitations to its use. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it can be toxic to certain organisms, so caution should be taken when using it in experiments.
Future Directions
There are a variety of potential future directions for the use of Methyl 3-bromo-4-cyano-2-fluorophenylacetate. It could be used in the development of new drugs or treatments for diseases such as cancer. Additionally, it could be used to study the mechanism of action of other compounds, as well as to study the structure and function of proteins. Additionally, it could be used in the synthesis of other compounds, such as polymers or catalysts. Finally, it could be used to study the regulation of gene expression, as well as to study the effects of environmental toxins on organisms.
properties
IUPAC Name |
methyl 2-(3-bromo-4-cyano-2-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-15-8(14)4-6-2-3-7(5-13)9(11)10(6)12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBRADIMSPGEQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=C(C=C1)C#N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




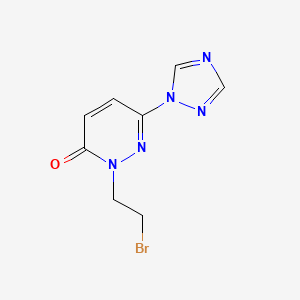


![3-fluoro-3-[(2E)-3-phenylprop-2-en-1-yl]azetidine hydrochloride](/img/structure/B1484583.png)
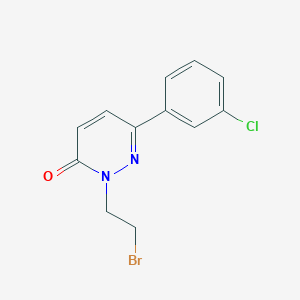

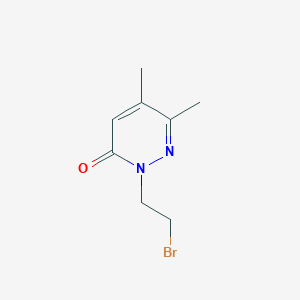
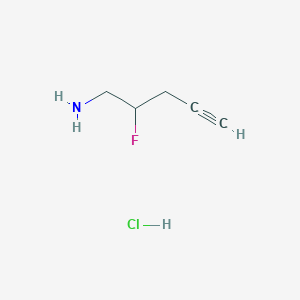

amine hydrochloride](/img/structure/B1484593.png)
